2-[(3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL)sulfanyl]-N-isopropyl-N-phenylacetamide
Description
This compound belongs to a class of heterobicyclic nitrogen systems integrating 1,3,4-thiadiazole and 1,2,4-triazine moieties. Its structure features a tert-butyl group at the 3-position of the thiadiazolo-triazine core and an N-isopropyl-N-phenylacetamide side chain (Fig. 1). While direct pharmacological data for this compound is unavailable, structurally related analogs (e.g., Abdel-Rahman et al.’s triazine derivatives) exhibit anti-HIV and anticancer properties .
Properties
Molecular Formula |
C19H23N5O2S2 |
|---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
2-[(3-tert-butyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C19H23N5O2S2/c1-12(2)23(13-9-7-6-8-10-13)14(25)11-27-18-22-24-16(26)15(19(3,4)5)20-21-17(24)28-18/h6-10,12H,11H2,1-5H3 |
InChI Key |
MAEGGQDITFTCOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN3C(=O)C(=NN=C3S2)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL)sulfanyl]-N-isopropyl-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-yl chloride with N-isopropyl-N-phenylacetamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL)sulfanyl]-N-isopropyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfur atom, using reagents like sodium hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
2-[(3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL)sulfanyl]-N-isopropyl-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL)sulfanyl]-N-isopropyl-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural analogs and their substituent variations are summarized below:
Key Observations :
- R2 Substituents : The N-isopropyl-N-phenyl moiety introduces significant steric bulk, which may influence receptor binding compared to simpler aryl groups (e.g., 2-methylphenyl in 869073-75-6) .
Physicochemical Properties
- Solubility : The tert-butyl group reduces water solubility compared to methyl analogs but may enhance membrane permeability.
- Stability : X-ray data from compound 4.1 indicates planar bicyclic cores with strong intramolecular hydrogen bonds, a feature likely conserved in the target compound.
Biological Activity
The compound 2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL)sulfanyl]-N-isopropyl-N-phenylacetamide is a novel thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial efficacy, and relevant case studies.
- Molecular Formula : C19H23N5O2S2
- Molecular Weight : 417.55 g/mol
- CAS Number : 540771-18-4
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. Notably:
- In vitro Studies : The compound exhibited significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231 with IC50 values of 49.6 µM and 53.4 µM respectively. These values indicate moderate to strong activity compared to other known anticancer agents .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 49.6 |
| MDA-MB-231 | 53.4 |
The mechanism of action appears to involve the activation of apoptotic pathways, particularly through the activation of Caspase 3 and Caspase 8, which are critical in programmed cell death .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Efficacy : In a study assessing various thiadiazole derivatives, it was found that the compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <1 |
| Escherichia coli | <1 |
| Pseudomonas aeruginosa | <1 |
Case Studies
- Breast Cancer Study : A recent publication investigated the effects of various thiadiazole derivatives on breast cancer cells. The study concluded that the compound not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner .
- Antimicrobial Testing : Another study focused on the antimicrobial properties of similar thiadiazole derivatives showed that this compound was effective against resistant strains of bacteria, outperforming conventional antibiotics like ampicillin and streptomycin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
